N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide
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Overview
Description
N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide is a compound that combines the structural features of nicotinamide and thiophene. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide typically involves the following steps:
Formation of the Urea Derivative: The initial step involves the reaction of thiophene-2-ylamine with an isocyanate to form the thiophen-2-yl urea derivative.
Coupling with Nicotinic Acid Derivative: The thiophen-2-yl urea derivative is then coupled with a nicotinic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to other biologically active compounds.
Agriculture: Derivatives of this compound have shown fungicidal activity, making them useful in the development of new pesticides.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide involves its interaction with specific molecular targets. The thiophene and nicotinamide moieties may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities.
Nicotinamide Derivatives: Compounds like N-(thiophen-2-yl)nicotinamide and N-(pyridin-3-yl)nicotinamide are structurally related.
Uniqueness
N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide is unique due to the combination of the thiophene and nicotinamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(12-5-3-9-18-11-12)19-13-6-1-2-7-14(13)20-17(23)21-15-8-4-10-24-15/h1-11H,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOZUGXAUQNHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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